(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Overview
Description
(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetone.
Reduction: Formation of (2S)-2-Methyl-2-(3-fluoro-2-methylphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Material Science: Used in the development of novel materials with specific optical properties.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can influence biochemical pathways by mimicking or blocking the action of natural substrates or ligands.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different optical activity.
2-Amino-2-(3-fluoro-2-methylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Chirality: The (2S)-enantiomer has specific optical activity, which can be crucial in asymmetric synthesis and drug development.
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to its chlorine-substituted analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZWQHIVZKYMX-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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